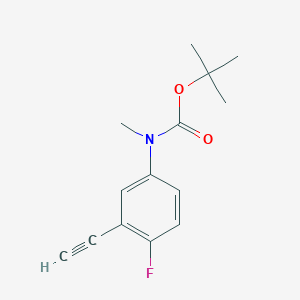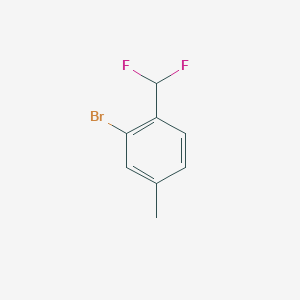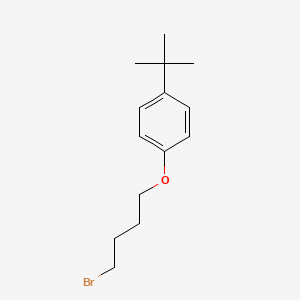
Etoricoxib Impurity 15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etoricoxib Impurity 15 is a chemical compound related to Etoricoxib, a selective COX-2 inhibitor used primarily for its anti-inflammatory and analgesic properties. Impurities in pharmaceutical compounds like Etoricoxib are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Etoricoxib Impurity 15 involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the use of substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom . The process includes several reaction conditions such as:
Temperature control: Reactions are often carried out at specific temperatures to ensure the desired product formation.
Solvent use: Common solvents include ethyl acetate and methanol.
Catalysts and reagents: Various catalysts and reagents are used to facilitate the reactions, including acids and bases for pH adjustments.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Etoricoxib Impurity 15 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in a molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Etoricoxib Impurity 15 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Etoricoxib.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Etoricoxib.
Mécanisme D'action
The mechanism of action of Etoricoxib Impurity 15 is closely related to that of Etoricoxib. It selectively inhibits the isoform 2 of the cyclooxygenase enzyme (COX-2), preventing the production of prostaglandins from arachidonic acid. This inhibition reduces inflammation, pain, and swelling associated with various medical conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rofecoxib
- Valdecoxib
- Celecoxib
- Meloxicam
- Naproxen
- Ibuprofen
Comparison
Etoricoxib Impurity 15 is unique in its specific structural and chemical properties, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other COX-2 inhibitors. For instance, Etoricoxib has a higher selectivity for COX-2 inhibition compared to other agents like Rofecoxib and Celecoxib, which may lead to fewer gastrointestinal side effects .
Conclusion
This compound is an important compound in the study and development of Etoricoxib. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into the quality control and pharmacological properties of Etoricoxib. Understanding its mechanism of action and comparison with similar compounds further highlights its significance in the pharmaceutical industry.
Propriétés
Formule moléculaire |
C5H8ClNO |
|---|---|
Poids moléculaire |
133.57 g/mol |
Nom IUPAC |
(Z)-2-chloro-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C5H8ClNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
Clé InChI |
FOLKGGCYZOCSEZ-HYXAFXHYSA-N |
SMILES isomérique |
CN(C)/C=C(/C=O)\Cl |
SMILES canonique |
CN(C)C=C(C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)



![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)


![2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)


![[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester](/img/structure/B15089719.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)


